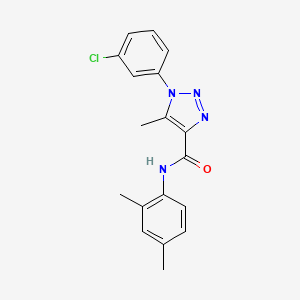

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 2,4-dimethylphenyl group at position 4. Its molecular formula is C19H18ClN4O, with a molecular weight of 353.83 g/mol. The compound is synthesized via coupling reactions involving carbodiimide reagents (e.g., EDCI/HOBt) to form the amide bond, as seen in analogous triazole derivatives . Its structure is supported by spectral data (NMR, MS) and elemental analysis, consistent with related compounds in the literature .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAMDHNWOZWHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Des Réactions Chimiques

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity : Research indicates that triazole derivatives exhibit varying degrees of anticancer activity. Preliminary studies have shown that 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth across several cancer cell lines. For example:

| Compound | Cell Line | Log GI50 |

|---|---|---|

| 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-triazole | Melanoma (UACC-62) | -5.48 |

| Colon Cancer (KM12) | -5.43 | |

| Breast Cancer (MDA-MB-468) | -5.70 |

These findings suggest moderate activity against melanoma and breast cancer cell lines.

Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or receptors in cancer cells, leading to disrupted cell division and apoptosis.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate significant antifungal and antibacterial activities:

| Activity Type | Mechanism of Action |

|---|---|

| Antifungal | Inhibition of fungal cell wall synthesis |

| Antibacterial | Disruption of protein synthesis in bacteria |

The compound's efficacy is believed to stem from its structural features that allow interaction with microbial targets.

Agrochemical Applications

Due to its biological activity profile, this compound has potential applications in the development of agrochemicals. Its ability to inhibit specific biological pathways can be harnessed to create effective pesticides or fungicides.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications on the triazole scaffold can enhance anticancer activity against specific cell lines. The research highlighted the importance of substituent groups in determining the biological effectiveness of triazole compounds.

Case Study 2: Antimicrobial Studies

Another investigation focused on the anti-inflammatory properties alongside antimicrobial effects of this compound. The findings suggested broader therapeutic applications beyond traditional uses in oncology.

Mécanisme D'action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazole-carboxamide derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and metabolic modulation. The substituents on the triazole ring and the carboxamide nitrogen critically influence physicochemical properties and bioactivity. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Molecular Weight: Chlorine and methyl groups increase molecular weight incrementally. The target compound (353.83 g/mol) is heavier than its 3-chloro-4-methylphenyl analog (340.81 g/mol) due to additional methyl groups on the carboxamide nitrogen . Cyano or heteroaromatic substituents (e.g., quinolinyl) significantly increase molecular weight (e.g., 403.1 g/mol for 3a) .

Substituting the carboxamide nitrogen with 2,4-dimethylphenyl (target) versus 3-chlorophenyl () alters steric and electronic interactions, which may influence receptor binding.

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. For example, 3a (133–135°C) has a higher melting point than non-cyano analogs due to stronger dipole-dipole interactions from the cyano group .

Biological Activity Trends: Chlorophenyl derivatives (e.g., target compound) are associated with antimicrobial activity, as seen in Zagazig University studies . Quinolinyl-substituted triazoles (e.g., 3m) demonstrate Wnt/β-catenin pathway inhibition, suggesting that nitrogen-rich aromatic groups enhance metabolic modulation .

Activité Biologique

1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure:

- Molecular Formula: C18H17ClN4O

- Molecular Weight: 340.81 g/mol

- IUPAC Name: 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Structural Representation:

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O |

| Molecular Weight | 340.81 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |

| InChI | InChI=1S/C18H17ClN4O/c1-11... |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl)C |

Synthesis Methods

The synthesis involves several key steps:

- Starting Materials: 3-chloroaniline and 2,4-dimethylaniline.

- Formation of Triazole Ring: Cyclization with hydrazine and carboxylic acid derivatives.

- Coupling Reaction: Utilization of coupling agents such as EDCI to form the final compound under controlled conditions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for further development in the pharmaceutical industry .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent . It appears to induce apoptosis in cancer cells by interfering with cell division processes. In vitro studies have shown its efficacy against several cancer cell lines, indicating a promising avenue for cancer therapy .

Anti-inflammatory Effects

Recent studies suggest that this triazole derivative may possess anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and oxidative stress mediators in macrophages activated by lipopolysaccharide (LPS) .

The biological activity of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: Likely involves inhibition of protein synthesis in microorganisms.

- Anticancer Mechanism: Potentially disrupts cell cycle progression and induces apoptotic pathways.

- Anti-inflammatory Pathway: Modulates signaling pathways associated with inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of the compound against various cell lines including breast cancer (MCF7) and lung cancer (A549). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different lines .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, the compound was shown to reduce levels of nitric oxide (NO) and other inflammatory markers significantly compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step reactions, typically starting with the preparation of triazole and aryl intermediates. Key steps include:

- Cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the triazole core .

- Coupling reactions (e.g., amide bond formation) between the triazole-carboxylic acid and substituted aniline derivatives under reflux conditions with reagents like EDCI/HOBt .

- Optimization factors : Solvent polarity (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps) significantly affect yields (reported 45–78%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Answer:

- Solubility : Tested in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry; typical solubility ranges: 10–50 µM in PBS .

- Stability : Assessed via LC-MS over 24–72 hours at 37°C; degradation <10% under physiological conditions is acceptable .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for antimicrobial activity?

Answer:

- Molecular docking : Target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) are modeled using AutoDock Vina. The chlorophenyl group shows strong hydrophobic interactions (binding energy: −8.2 kcal/mol) .

- QSAR studies : Hammett constants (σ) for substituents correlate with MIC values; electron-withdrawing groups (e.g., -Cl) enhance activity against Gram-positive bacteria .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardized assays : Reproduce results using CLSI/M07-A11 guidelines for MIC determination .

- Metabolite profiling : LC-MS/MS identifies degradation products that may confound activity (e.g., oxidative demethylation in hepatic microsomes) .

- Crystallographic validation : Single-crystal XRD (e.g., CCDC 2058961) confirms stereoelectronic effects influencing target binding .

Q. How does modifying substituents (e.g., methyl vs. methoxy groups) impact pharmacokinetic properties?

Answer:

- LogP studies : Methyl groups increase lipophilicity (LogP = 3.2 vs. 2.8 for methoxy), enhancing membrane permeability (Caco-2 assay P = 12 × 10 cm/s) .

- Metabolic stability : Microsomal assays (human liver microsomes) show t = 45 minutes for methyl derivatives vs. 28 minutes for methoxy, linked to CYP3A4 oxidation .

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how is toxicity managed?

Answer:

- Xenograft models : Nude mice with HT-29 colon cancer (dose: 25 mg/kg/day, i.p.) show 60% tumor growth inhibition vs. controls .

- Toxicity mitigation : Structure-guided optimization reduces hERG channel binding (IC > 10 µM) to avoid cardiotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.